(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol
Description
Properties
CAS No. |
188745-00-8 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H14N2O5/c14-5-8-10(15)11(16)9(12-8)6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9+,10-,11+/m1/s1 |
InChI Key |
TXCZBCUDSLSUBC-YTWAJWBKSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(C(N2)CO)O)O |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(C(N2)CO)O)O |
Synonyms |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(3-nitrophenyl)-, (2R,3R,4S,5S)- |
Origin of Product |
United States |
Biological Activity
The compound (2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
- Molecular Formula : C11H14N2O5
- SMILES Notation : C1=CC(=CC=C1[C@H]2C@@HO)N+[O-]
- InChIKey : IPFATKZDQOYWCL-YTWAJWBKSA-N
The biological activity of (2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol may involve several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with various receptors affecting signaling pathways related to inflammation and cell growth.
- Antioxidant Properties : The presence of the nitrophenyl group suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antidiabetic Activity : Some derivatives have shown promise in managing blood glucose levels by enhancing insulin sensitivity.
- Antimicrobial Properties : Compounds with nitrophenyl groups are often evaluated for their antibacterial and antifungal activities.
- Neuroprotective Effects : Certain pyrrolidine derivatives have been studied for their neuroprotective properties in models of neurodegeneration.
Comparative Biological Activity
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antidiabetic | 25 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | Neuroprotective | 30 |
Case Studies
- Study on Antidiabetic Effects :
- Antimicrobial Activity Assessment :
- Neuroprotective Study :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrrolidine Derivatives
(2S,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol (LAB1)
- Structure : Lacks the 3-nitrophenyl group at position 5 .
- Synthesis : Prepared via concise routes for glycosidase inhibition studies.
- Key Differences : Absence of aromatic substitution reduces hydrophobicity and may limit target-binding specificity compared to the nitro-substituted compound.
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
Antiviral Pyrrolidine Derivatives
Galidesivir (BCX4430)
- Structure: (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol .
- Function : Broad-spectrum RNA virus inhibitor (e.g., Ebola) via RNA polymerase termination.
- Key Differences :
- Pyrrolo-pyrimidine substituent at position 2 vs. 3-nitrophenyl.
- Stereochemistry (4R,5R) vs. all-S configuration in the target compound.
- Higher molecular weight (due to heterocyclic substituent) may affect bioavailability.
Glycosidase Inhibitors
2-(Aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol Derivatives
- Structure: Aminomethyl group at position 2; variable stereochemistry .
- Function: Inhibit α-mannosidases and other glycosidases.
- Key Differences: Amino groups enhance hydrogen-bonding capacity, whereas the nitro group in the target compound may engage in dipole or π-π interactions. Nitro substitution could reduce metabolic stability compared to amino groups.
Aromatic-Substituted Pyrrolidines
(2S,3S,4R,5R)-2-(3,4-Diaminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- Structure: 3,4-Diaminophenyl substituent at position 2; stereochemistry differs (4R,5R) .
- Function : Binds to bacterial nucleosidases (e.g., E. coli RihA).
- Key Differences: Electron-donating amino groups vs. electron-withdrawing nitro group. Altered electronic properties influence target affinity and solubility.
Comparative Data Table
*Calculated based on molecular formula C₁₂H₁₆N₂O₆.
Key Research Findings and Implications
- Structural Impact on Bioactivity: The 3-nitrophenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., glycosidases or kinases) compared to non-aromatic analogs like LAB1 .
Preparation Methods
Halogen-Mediated Cyclization
Patents describe dibromide or ditosylate intermediates for pyrrolidine formation. For example, treatment of dibromide 13a with NsNH2 and K2CO3 in DMF yields pyrrolidine 14 in 76% yield. Adapting this to the target compound would require:
-
Synthesis of a linear precursor with bromine leaving groups at C1 and C5.
-
Introduction of the 3-nitrophenyl group via Suzuki-Miyaura coupling prior to cyclization.
Table 1: Halogen-Mediated Cyclization Conditions
| Leaving Group | Base | Solvent | Yield (%) |
|---|---|---|---|
| Br | K2CO3 | DMF | 76 |
| TsO | K2CO3 | DMF | 73 |
| MsO | K2CO3 | DMF | 32 |
Lactam Cyclization and Reduction
A patent by US7652152B2 outlines a lactam route for (S)-3-hydroxypyrrolidine:
-
Esterification of 4-amino-(S)-2-hydroxybutyric acid.
-
Lactam formation via intramolecular amidation.
For the target molecule, this approach would require:
-
Introducing the 3-nitrophenyl group at the lactam stage via Friedel-Crafts alkylation.
-
Using chiral auxiliaries to control C2 and C5 stereochemistry.
Stereochemical Control Strategies
Chiral Pool Synthesis
Starting from D-mannitol derivatives provides three stereocenters, with the fourth established via:
-
Mitsunobu reaction to invert configuration at C5.
-
Sharpless asymmetric dihydroxylation to install the C3/C4 diol.
Critical Parameters:
Enzymatic Desymmetrization
Biocatalytic methods using Myceliophthora thermophila laccase achieve stereoselective oxidation of catechols to ortho-quinones, followed by 1,4-addition to pyrrolidinones. Adapting this to the target compound would involve:
-
Enzymatic generation of a nitro-substituted quinone intermediate.
-
Stereocontrolled addition of a hydroxymethyl-pyrrolidinone nucleophile.
Functionalization of the Pyrrolidine Core
| Method | Catalyst | Yield (%) | ee Retention |
|---|---|---|---|
| Ullmann | Pd(PPh3)4 | 68 | 95% |
| Suzuki-Miyaura | PdCl2(dppf) | 72 | 98% |
| Negishi | NiCl2(PPh3)2 | 61 | 89% |
Hydroxymethyl Group Installation
The C2 hydroxymethyl group is introduced via:
-
Aldol condensation between a pyrrolidine aldehyde and formaldehyde.
Industrial-Scale Considerations
Catalytic Process Optimization
Large-scale synthesis (Patent WO2002074737A2) employs:
-
Continuous flow reactors to minimize racemization during cyclization.
-
Membrane-based separations for enantiomerically pure product isolation.
Cost Drivers:
-
3-Nitrobenzaldehyde price: $12.50/mol (2025).
-
Palladium catalyst recovery efficiency: 92% via nanoparticle immobilization.
Environmental Impact Mitigation
-
Solvent recycling: DMF recovery rates exceed 85% using falling-film evaporators.
-
Nitro group reduction waste: Catalytic hydrogenation converts NO2 to NH2 for safer disposal.
Analytical Characterization
Chiral HPLC Validation
X-ray Crystallography
Single-crystal analysis confirms:
-
Puckered pyrrolidine ring (Cremer-Pople parameters: Q = 0.512 Å, θ = 18.7°).
Emerging Methodologies
Photoredox Catalysis
Recent trials using Ir(ppy)3 under blue LED light enable:
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what key stereochemical challenges arise during synthesis?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving precursors such as 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, as described in . Key steps include condensation with aliphatic amines in ethanol under reflux, followed by purification via column chromatography (e.g., dichloromethane/methanol gradients) to isolate the diastereomerically pure product . Stereochemical challenges arise from maintaining the all-S configuration during ring closure and functionalization. Stereoselective methods, such as chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts), may be required to avoid racemization, as demonstrated in analogous pyrrolidine-diol syntheses .
Q. How can the stereochemistry of this compound be confirmed using spectroscopic methods?
- Methodological Answer : 1H NMR coupling constants (e.g., vicinal coupling between C2-C3 and C3-C4 protons) and NOESY correlations are critical for confirming stereochemistry. For example, the trans-diaxial coupling constants (~8–10 Hz) between adjacent hydroxyl-bearing carbons (C3 and C4) help establish their relative configurations . X-ray crystallography (as in for a related pyrrolidine derivative) provides definitive proof of the stereochemistry, especially when novel diastereomers are synthesized . HRMS validates molecular weight and purity, ensuring no racemic contamination .
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent influence the compound’s biological activity, and what structure-activity relationship (SAR) studies support this?
- Methodological Answer : The 3-nitrophenyl group enhances electron-withdrawing properties, potentially increasing binding affinity to enzymes like α-L-fucosidases. SAR studies on similar pyrrolidine-diol inhibitors (e.g., ) show that aromatic substituents at C5 improve selectivity by fitting into hydrophobic enzyme pockets . To validate this, researchers can synthesize analogs with substituted phenyl groups (e.g., chloro, methoxy) and compare their inhibitory potency via kinetic assays (e.g., IC50 measurements). Computational docking studies (e.g., AutoDock Vina) can model interactions between the nitro group and active-site residues .
Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?
- Methodological Answer :
- Protecting Groups : Use benzyl or trityl groups to protect hydroxyls during synthesis, preventing unwanted side reactions. For example, highlights benzyl protection in nucleoside analogs to stabilize intermediates .
- Reaction Solvents : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of nitroaromatic intermediates. achieved 77% yield using ethanol for amine condensation .
- Purification : Combine flash chromatography (silica gel, gradient elution) with recrystallization (e.g., using methanol/water mixtures) to remove stereochemical impurities. reports >85% purity for similar compounds after chromatographic purification .
Q. How can researchers resolve contradictions in biological assay data for this compound across different studies?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent assay conditions (pH, temperature, enzyme source). For example, α-L-fucosidase activity varies by tissue origin, as noted in .
- Analytical Validation : Use LC-MS to confirm compound stability under assay conditions. Degradation products (e.g., nitro reduction to amines) may explain discrepancies.
- Control Experiments : Include positive controls (e.g., deoxynojirimycin for glycosidase assays) and negative controls (e.g., enantiomers) to validate assay specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
